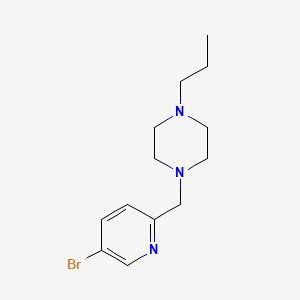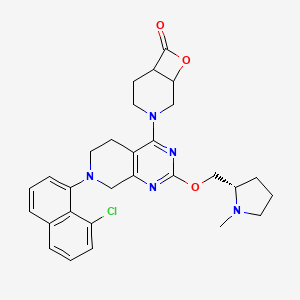
G12S inhibitor-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
G12S inhibitor-1 is a selective inhibitor developed to target the K-Ras (G12S) mutation, a specific mutation in the KRAS gene. This mutation is found in various cancers, including non-small cell lung cancer and colorectal cancer. The compound functions by suppressing oncogenic signaling, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The synthesis of G12S inhibitor-1 involves noncatalytic serine acylation using β-lactone as an electrophile . This method allows for the selective targeting of the serine residue in the K-Ras (G12S) mutation. The preparation process includes the formation of covalent adducts with GDP-bound K-Ras (G12S), promoting acylation of the mutant serine residue . Industrial production methods for this compound are still under development, focusing on optimizing yield and purity.
Analyse Chemischer Reaktionen
G12S inhibitor-1 undergoes several types of chemical reactions, primarily involving acylation. The compound forms covalent bonds with the serine residue in the K-Ras (G12S) mutation, leading to the suppression of oncogenic signaling . Common reagents used in these reactions include β-lactone and other electrophiles. The major products formed from these reactions are covalent adducts with GDP-bound K-Ras (G12S) .
Wissenschaftliche Forschungsanwendungen
G12S inhibitor-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying selective inhibition of serine residues. In biology and medicine, it is used to investigate the role of K-Ras (G12S) mutations in cancer and to develop targeted therapies . The compound’s ability to suppress oncogenic signaling makes it a valuable tool for cancer research and drug development .
Wirkmechanismus
The mechanism of action of G12S inhibitor-1 involves the acylation of the serine residue in the K-Ras (G12S) mutation. This acylation suppresses the oncogenic signaling pathways by forming covalent adducts with GDP-bound K-Ras (G12S) . The molecular targets of this compound include the Switch-II pocket (S-IIP) of K-Ras, which allows for selective binding and inhibition . The pathways involved in this mechanism include the suppression of downstream Ras effectors such as phospho-ERK and phospho-AKT .
Vergleich Mit ähnlichen Verbindungen
G12S inhibitor-1 is unique in its ability to selectively target the serine residue in the K-Ras (G12S) mutation. Similar compounds include inhibitors targeting other KRAS mutations, such as G12C and G12D . These compounds also function by forming covalent bonds with their respective target residues, but this compound is distinct in its use of β-lactone for serine acylation . The development of this compound provides a new option for targeting serine residues in oncogenic mutations .
Eigenschaften
Molekularformel |
C29H32ClN5O3 |
|---|---|
Molekulargewicht |
534.0 g/mol |
IUPAC-Name |
3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-15-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-21-25(16-35)38-28(21)36/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |
InChI-Schlüssel |
VKLRGERKXJSQFY-LGQZFRORSA-N |
Isomerische SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
Kanonische SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
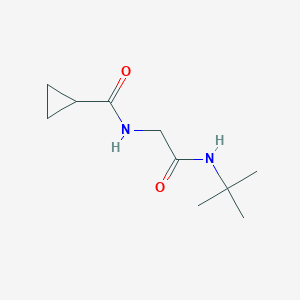
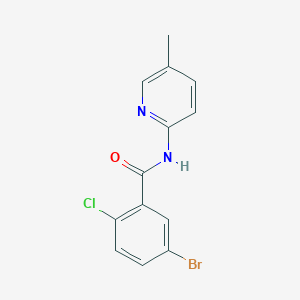
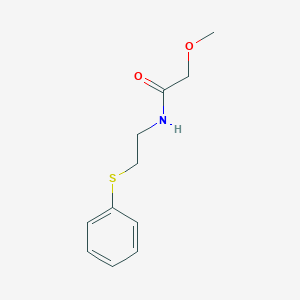
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)

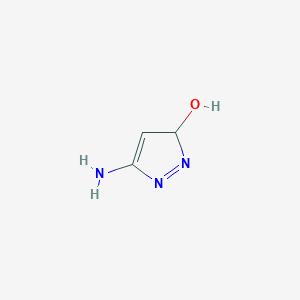

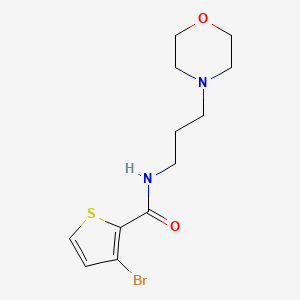
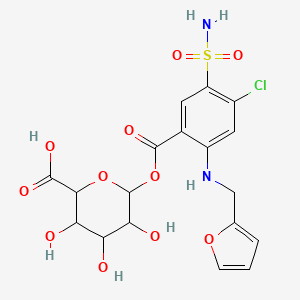
![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)
